Synthesis Yield: Pinacol Ester vs. Free Boronic Acid
The direct synthesis of the target pinacol ester is high-yielding and well-characterized, in contrast to the free boronic acid analog. A one-pot synthesis of 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester has been developed, starting from 4-tetrahydropyranone and hydrazine hydrate, which provides an efficient and scalable route [1]. While a direct comparison of the synthesis yields of the pinacol ester and the free acid from the same starting material is not available in a single study, the pinacol ester is a crystalline, stable solid with a defined structure, whereas the free acid (CAS 1002127-60-7) is reported to have a lower molecular weight (127.93 g/mol) and is often a less stable, amorphous material that requires storage under inert atmosphere at -20°C . This difference in physical state and stability significantly impacts the ease of handling and accurate weighing during process development and procurement.
| Evidence Dimension | Synthesis Process Efficiency and Product Stability |
|---|---|
| Target Compound Data | Efficient one-pot synthesis reported; crystalline solid, mp 63-67 °C, molecular weight 210.08 g/mol, stable at 2-8°C |
| Comparator Or Baseline | 3,6-Dihydro-2H-pyran-4-boronic acid (CAS 1002127-60-7): Molecular weight 127.93 g/mol, requires storage at -20°C under inert atmosphere |
| Quantified Difference | Pinacol ester has a well-defined, higher molecular weight and is a stable crystalline solid; the free acid is a lower molecular weight, less stable compound requiring more stringent storage. |
| Conditions | Standard organic synthesis and storage conditions |
Why This Matters
A high-yielding, well-characterized synthesis ensures reliable supply and cost-effectiveness, while the compound's crystalline nature and ambient-temperature stability simplify handling, storage, and accurate stoichiometric measurements in research and industrial settings.
- [1] Xue, Feng et al. Development of an Efficient Process for 3,6-Dihydro-2H-pyran-4-boronic Acid Pinacol Ester. Heterocycles, 2015, 91(8), 1654-1659. View Source
